molecular formula C10H17F2NO3 B13464774 tert-butyl N-(5,5-difluorooxan-3-yl)carbamate

tert-butyl N-(5,5-difluorooxan-3-yl)carbamate

Katalognummer: B13464774
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: KZSQEZUPYNDFAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate is a chemical compound with the molecular formula C10H17F2NO3 and a molecular weight of 237.24 g/mol It is characterized by the presence of a tert-butyl group, a difluorooxane ring, and a carbamate functional group

Vorbereitungsmethoden

The synthesis of tert-butyl N-(5,5-difluorooxan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorooxane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-(5,5-difluorooxan-3-yl)carbamate involves its interaction with specific molecular targets. The difluorooxane ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluorooxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C10H17F2NO3

Molekulargewicht

237.24 g/mol

IUPAC-Name

tert-butyl N-(5,5-difluorooxan-3-yl)carbamate

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-7-4-10(11,12)6-15-5-7/h7H,4-6H2,1-3H3,(H,13,14)

InChI-Schlüssel

KZSQEZUPYNDFAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(COC1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.